molecular formula C10H11BrFNO2 B3320445 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide CAS No. 1240725-51-2

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide

Cat. No. B3320445
CAS RN: 1240725-51-2
M. Wt: 276.10 g/mol
InChI Key: NGWVAQWGJWFDQG-UHFFFAOYSA-N
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Description

“2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide” is a complex organic compound. It contains a bromine and a fluorine atom on the phenyl ring, which is attached to an acetamide group that is N-methoxy-N-methyl substituted .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the bromination and fluorination of a phenyl ring. The acetamide group could potentially be introduced through a reaction with acetic anhydride or acetyl chloride. The N-methoxy-N-methyl substitution could be achieved through a reaction with methanol under certain conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring with bromine and fluorine substituents at the 2nd and 3rd positions, respectively. The phenyl ring is also attached to an acetamide group that is N-methoxy-N-methyl substituted .


Chemical Reactions Analysis

The bromine and fluorine atoms on the phenyl ring make the compound reactive. These halogens are often involved in substitution reactions. The acetamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens. The acetamide group could contribute to its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling “2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide” would require appropriate safety measures. Based on its structure, it could potentially be irritating to the skin and eyes, and it might be harmful if swallowed or inhaled .

properties

IUPAC Name

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-13(15-2)9(14)6-7-4-3-5-8(12)10(7)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWVAQWGJWFDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C(=CC=C1)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704078
Record name 2-(2-Bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide

CAS RN

1240725-51-2
Record name 2-(2-Bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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